Methods and Technical Details
The synthesis of D-Alanine, 3-cyano- can be accomplished through the Strecker synthesis, a well-established method for producing amino acids. The process involves two main steps:
This method allows for the introduction of various functional groups by modifying the initial aldehyde used in the reaction.
Structure and Data
The molecular structure of D-Alanine, 3-cyano- features a central carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), and a cyano group (-C≡N). The structural representation can be described as follows:
The stereochemistry is crucial as it defines the biological activity of the compound; only the D-stereoisomer is present in this case .
Reactions and Technical Details
D-Alanine, 3-cyano- can undergo several chemical reactions due to its functional groups:
These reactions highlight its versatility in organic synthesis.
The mechanism of action for D-Alanine, 3-cyano- primarily revolves around its role as an amino acid derivative in biochemical pathways. The cyano group allows for further chemical transformations that can alter its reactivity and biological interactions. For example, upon hydrolysis, it can yield alanine, which plays a critical role in protein synthesis and metabolism . The presence of the cyano group also enhances its potential as a building block for more complex molecules in synthetic organic chemistry.
Physical and Chemical Properties
D-Alanine, 3-cyano- exhibits several notable properties:
These properties influence its behavior in various chemical environments and applications.
D-Alanine, 3-cyano- has several scientific uses:
The primary biosynthetic route for 3-cyano-D-alanine involves the pyridoxal-5′-phosphate (PLP)-dependent enzyme β-cyanoalanine synthase (CAS, EC 4.4.1.9). This enzyme catalyzes the substitution reaction between L-cysteine and cyanide (CN⁻), yielding 3-cyano-L-alanine and hydrogen sulfide (H₂S). In Pseudomonas pseudoalcaligenes CECT5344, a cyanide-degrading bacterium, this reaction serves as a key detoxification pathway when exogenous cyanide is present [1] [6]. The reaction proceeds via a PLP-α-aminoacrylate intermediate, to which cyanide nucleophilically adds, forming the C–C nitrile bond characteristic of β-cyanoalanine [3] [9].
Mitochondrial CAS isoforms (e.g., Arabidopsis CYS-C1) localize to the mitochondrial matrix, positioning them to detoxify cyanide produced during ethylene biosynthesis (a byproduct of 1-aminocyclopropane-1-carboxylic acid oxidation). Cyanide accumulation in CAS-deficient mutants disrupts cellular redox balance and inhibits cytochrome c oxidase, confirming the enzyme’s role in cyanide scavenging [10].
Table 1: Enzymatic Sources of β-Cyanoalanine Synthase Activity
Organism | Localization | Primary Substrates | Catalytic Products |
---|---|---|---|
Spinacia oleracea (spinach) | Mitochondria | L-Cysteine + CN⁻ | 3-Cyano-L-alanine + H₂S |
Pseudomonas pseudoalcaligenes | Cytosol | L-Cysteine + CN⁻ | 3-Cyano-L-alanine + H₂S |
Arabidopsis thaliana | Mitochondria | L-Cysteine + CN⁻ | 3-Cyano-L-alanine + H₂S |
Substrate selectivity varies significantly among CAS isoforms. The mitochondrial CAS from spinach (Spinacia oleracea) exhibits a Kₘ of 1.2 mM for cyanide and 0.8 mM for L-cysteine, with negligible activity toward O-acetyl-L-serine (OAS) – a hallmark substrate for cysteine synthases [9]. By contrast, cytosolic isoforms in bacteria like Pseudomonas show dual substrate capability, processing both OAS (for cysteine synthesis) and L-cysteine (for cyanide detoxification) [1] [3].
Structural studies reveal that CAS enzymes belong to the β-substituted alanine synthase (Bsas) family. Arabidopsis mitochondrial CYS-C1 (Bsas3) possesses a sterically constrained active site that preferentially accommodates L-cysteine over bulkier substrates. Mutagenesis of residues near the PLP-cofactor binding site (e.g., Thr256 in spinach CAS) reduces catalytic efficiency by >90%, underscoring the role of electrostatic interactions in substrate discrimination [3] [10].
While 3-cyano-L-alanine dominates natural systems, evidence suggests rare pathways may yield the D-stereoisomer:
Fig. 1: Stereochemical Configuration of 3-Cyanoalanine
L-3-Cyanoalanine D-3-Cyanoalanine H₂N H₂N │ │ H₃C–C–COOH HOOC–C–CH₃ │ │ CN⁻ CN⁻
(Fischer projections showing chiral center at α-carbon; D/L assignment based on lowest chiral center’s –OH position in reference glyceraldehyde) [4] [8].
Cyanide flux into 3-cyano-D/L-alanine is governed by kinetic competition between CAS and alternative assimilatory routes. In P. pseudoalcaligenes:
A Michaelis-Menten model for cyanide assimilation predicts:$$V = \frac{V{max} \cdot [CN^{-}]}{Km + [CN^{-}]}$$Where Kₘ for cyanide ranges from 1.2 mM (plant CAS) to 0.3 mM (bacterial CAS) [3] [9]. Computational simulations suggest cytosolic CAS isoforms achieve 90% substrate saturation at [CN⁻] = 5 mM, while mitochondrial isoforms saturate at 2 mM – consistent with compartment-specific cyanide exposure [10].
Table 2: Kinetic Parameters of Cyanide-Assimilating Enzymes
Enzyme | Organism | Kₘ (CN⁻) [mM] | Vₘₐₓ [μmol·min⁻¹·mg⁻¹] | Catalytic Efficiency (kₐₜₜ/Kₘ) [M⁻¹·s⁻¹] |
---|---|---|---|---|
β-Cyanoalanine synthase | Spinacia oleracea | 1.2 | 8.5 | 7.1 × 10³ |
β-Cyanoalanine synthase | Pseudomonas spp. | 0.3 | 22.0 | 7.3 × 10⁴ |
Nitrilase-C (NitC) | P. pseudoalcaligenes | N/A | 18.3* | N/A |
**Vₘₐₓ for 3-cyanoalanine-derived nitrile hydrolysis [1] [6].
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